molecular formula C16H16N2O3S B6522243 2-(4-ethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951541-35-8

2-(4-ethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

货号: B6522243
CAS 编号: 951541-35-8
分子量: 316.4 g/mol
InChI 键: HYLDBHHCDSXUHD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(4-ethylphenyl)-4-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione belongs to the benzothiadiazine class, characterized by a bicyclic framework with a sulfonamide group and variable substituents. Its core structure includes a 3,4-dihydro-2H-1λ6,2,4-benzothiadiazine ring system, with a 4-ethylphenyl group at position 2 and a methyl group at position 2.

Synthesis of this compound likely follows strategies analogous to those described in , where substituents are introduced early using anthranilic acid derivatives to avoid isomerization and byproduct formation. This approach contrasts with post-synthetic modifications, which are prone to regiochemical challenges .

属性

IUPAC Name

2-(4-ethylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-12-8-10-13(11-9-12)18-16(19)17(2)14-6-4-5-7-15(14)22(18,20)21/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLDBHHCDSXUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(4-ethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a compound belonging to the benzothiadiazine family. This class of compounds has garnered interest due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-(4-ethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is C16H18N2O3SC_{16}H_{18}N_2O_3S with a molecular weight of approximately 318.39 g/mol. The compound features a unique structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₃S
Molecular Weight318.39 g/mol
StructureBenzothiadiazine derivative

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 2-(4-ethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione shows effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to standard antibiotics.

Antitumor Activity

The compound has been evaluated for its antitumor potential in various cancer cell lines. For instance, studies involving human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines showed that the compound inhibited cell proliferation significantly. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this benzothiadiazine derivative exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages and inhibit the NF-kB signaling pathway.

The biological activity of 2-(4-ethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes involved in cancer progression and inflammation.
  • Cell Signaling Modulation : It modulates key signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of benzothiadiazine derivatives against resistant bacterial strains. The results indicated that this compound showed significant activity against Staphylococcus aureus with an MIC of 8 µg/mL .
  • Cancer Cell Studies : Research conducted by Firooznia et al. demonstrated that treatment with the compound led to a dose-dependent decrease in viability of cancer cells with IC50 values ranging from 10 to 20 µM for various cell lines .
  • Anti-inflammatory Mechanisms : A study published in Molecular Pharmacology reported that the compound reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 50%, indicating its potential as an anti-inflammatory agent .

相似化合物的比较

Structural Variations and Substituent Effects

Key structural analogs differ in substituent placement on the benzothiadiazine core and the aromatic ring. Below is a comparative summary:

Compound Name Substituents (Position) Synthesis Method Key Properties/Applications References
Target Compound 4-Ethylphenyl (C2), Methyl (C4) Early substituent introduction Not explicitly stated (potential bioactivity inferred from class)
6-Bromo-4-[2-(4-fluorobenzylidene)hydrazin-1-ylidene]-1-methyl-... Bromo (C6), Fluorobenzylidene (C4) Post-synthetic hydrazone formation Crystallographic studies, bioactivity screening
3-(α-Styryl)-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide Styryl (C3) Palladium-catalyzed coupling Synthetic intermediate for heterocycles
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-... Chlorophenylmethyl (C4), Methoxyphenyl (C2) Multi-step alkylation Commercial availability (Biosynth)
1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-... Ethyl (C1), Methylphenylethylidene (C4) Hydrazone conjugation Structural characterization

Key Observations:

  • Synthetic Complexity: Compounds like 3-(α-Styryl)-... () require transition-metal catalysis, increasing cost and purification challenges. In contrast, the target compound’s synthesis via anthranilic acid precursors () offers higher regioselectivity.
  • Functional Group Diversity: Hydrazone derivatives (e.g., ) introduce π-conjugated systems, altering electronic properties and enabling crystallographic studies .

Reactivity and Stability

  • Electrophilic Substitution: The target compound’s electron-deficient core may resist electrophilic attacks at the benzene ring, unlike analogs with electron-donating groups (e.g., methoxy in ).
  • Hydrolytic Stability: The 1,1,3-trione group in the target compound could confer greater hydrolytic stability compared to 1,1-dioxides (e.g., ), which are more prone to reduction .

常见问题

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted phenyl isocyanates and thioamides. A common approach includes:

  • Step 1: Reacting 4-ethylphenyl isocyanate with methyl-substituted thioamide precursors under inert atmosphere.
  • Step 2: Cyclization under reflux with polar aprotic solvents (e.g., DMF) and acid catalysts (e.g., acetic acid) to form the benzothiadiazine core.
  • Optimization: Use continuous flow chemistry to enhance reaction efficiency and scalability, reducing side products and improving yields (>75%) .

Basic: How is the compound structurally characterized post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., 4-ethylphenyl and methyl groups). For example, the methyl group at position 4 shows a singlet at δ 2.35 ppm .
  • X-ray Crystallography: Resolve the crystal structure to verify the bicyclic benzothiadiazine core and trione moiety, as demonstrated in carbonic anhydrase co-crystallization studies .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₈H₁₇N₂O₃S) with <2 ppm error .

Advanced: What experimental designs validate its interaction with carbonic anhydrase isoforms?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with human carbonic anhydrase IX or XII (e.g., PDB ID 6UGQ) to resolve binding modes at 1.3 Å resolution. Key interactions include hydrogen bonds with Thr200 and hydrophobic contacts with Val121 .
  • Enzyme Inhibition Assays: Measure IC₅₀ values using stopped-flow CO₂ hydration assays. Compare selectivity profiles against isoforms CA I, II, IX, and XII to identify isoform-specific inhibition .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) to assess enthalpic vs. entropic contributions .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assay Conditions: Re-evaluate activities under controlled pH, temperature, and co-solvent conditions. For example, discrepancies in IC₅₀ values may arise from varying buffer systems (e.g., HEPES vs. Tris) .
  • Purity Validation: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities as low as 2% can skew dose-response curves .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modifications to the 4-ethylphenyl or trione groups to isolate functional determinants of activity .

Advanced: What computational strategies predict off-target interactions or novel biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against the Protein Data Bank (PDB). Prioritize targets with high docking scores (e.g., carbonic anhydrases, kinases) .
  • Pharmacophore Modeling: Develop a 3D pharmacophore map (e.g., hydrogen bond acceptors at positions 1 and 3, hydrophobic regions near the ethyl group) to identify structurally diverse targets .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories (AMBER force field) to assess target engagement durability .

Basic: What analytical techniques quantify the compound in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a C18 column with electrospray ionization (ESI) in negative mode. Monitor transitions like m/z 349 → 281 (LOQ: 0.1 ng/mL) .
  • UV-Vis Spectroscopy: Quantify solubility in PBS (pH 7.4) at λₘₐₓ 265 nm (ε = 12,500 M⁻¹cm⁻¹) for rapid in vitro assessments .

Advanced: How to investigate metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS. Major metabolites often result from hydroxylation of the ethylphenyl group .
  • Stability Studies: Expose the compound to simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8). Degradation products (e.g., hydrolyzed trione) are identified via HRMS .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。